REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][P:5](=[O:8])([OH:7])[OH:6].[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:27]([C:36]1[CH:43]=[CH:42][C:39]([CH2:40]I)=[CH:38][CH:37]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].CCN(C(C)C)C(C)C.Cl>CO>[CH2:27]([C:36]1[CH:43]=[CH:42][C:39]([CH2:40][NH:1][CH2:2][CH2:3][CH2:4][P:5](=[O:7])([OH:6])[OH:8])=[CH:38][CH:37]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35] |f:1.2|
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
NCCCP(O)(O)=O
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
4-(Nonyl)benzyliodide
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=CC=C(CI)C=C1
|
Name
|
|
Quantity
|
0.112 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
then directly purified
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C1=CC=C(CNCCCP(O)(O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |